

Efficacy of "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate" derivatives against specific biological targets

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Compound of Interest

Compound Name: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Cat. No.: B1338513

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Scrutinizing Cyclopropane Carboxamides: A Comparative Analysis of Novel Fatty Acid Synthase Inhibitors

A recently published study has unveiled a series of novel 1-phenylcyclopropane carboxamide derivatives that demonstrate significant inhibitory activity against Fatty Acid Synthase (FASN), a key enzyme implicated in cancer progression. This guide provides a detailed comparison of the synthesized compounds, their biological efficacy, and the experimental methodologies employed, offering valuable insights for researchers in oncology and medicinal chemistry.

In the quest for new anti-cancer therapeutics, a research team has synthesized and evaluated a library of 1-phenylcyclopropane carboxamide derivatives. Their findings pinpoint several compounds with potent and selective cytotoxicity against various cancer cell lines, establishing FASN as a viable therapeutic target for this class of molecules.

Comparative Efficacy of 1-Phenylcyclopropane Carboxamide Derivatives

The anti-proliferative activity of the synthesized carboxamide derivatives was assessed against a panel of human cancer cell lines, including U937 (pro-monocytic leukemia), with key findings summarized in the table below.

Compound ID	Structure	U937 IC ₅₀ (μM)
8a	1-phenyl-N-(2-(methoxycarbonyl)phenyl)cyclopropanecarboxamide	>100
8b	N-(2-carbamoylphenyl)-1-phenylcyclopropanecarboxamide	50.2 ± 2.5
8c	N-(2-cyanophenyl)-1-phenylcyclopropanecarboxamide	25.1 ± 1.8
8d	N-(2-nitrophenyl)-1-phenylcyclopropanecarboxamide	15.8 ± 1.2
8e	N-(2-formylphenyl)-1-phenylcyclopropanecarboxamide	31.6 ± 2.1
8f	N-(2-acetylphenyl)-1-phenylcyclopropanecarboxamide	42.7 ± 3.0
8g	N-(2-hydroxyphenyl)-1-phenylcyclopropanecarboxamide	63.1 ± 4.5

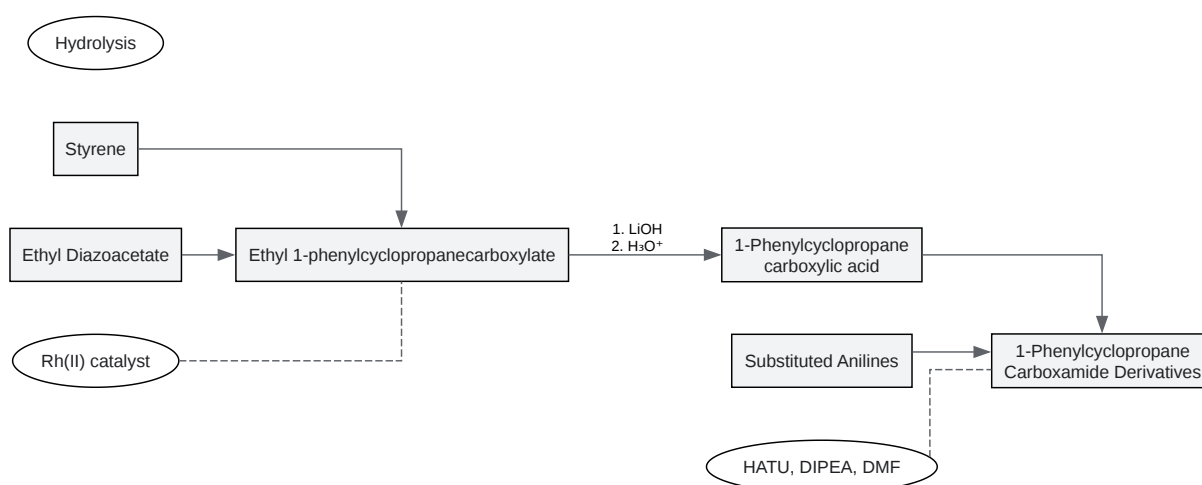
Among the tested compounds, derivative 8d, featuring a nitro group at the ortho position of the aniline ring, exhibited the most potent inhibitory activity against the U937 cell line with an IC₅₀ value of 15.8 μM. This suggests that electron-withdrawing substituents at this position may enhance the anti-proliferative effect. In contrast, the parent compound 8a, with a methoxycarbonyl group, showed negligible activity.

Experimental Protocols

General Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives (8a-g)

The synthesis of the target carboxamide derivatives commenced with the preparation of 1-phenylcyclopropane carboxylic acid. This was achieved through the reaction of styrene with ethyl diazoacetate in the presence of a rhodium(II) catalyst, followed by hydrolysis of the resulting ester.

The crucial amide coupling step was accomplished by reacting 1-phenylcyclopropane carboxylic acid with various substituted anilines. The reaction was facilitated by the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the base DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide) as the solvent. The reaction mixture was stirred for 12 hours at room temperature. The final products were purified by column chromatography.

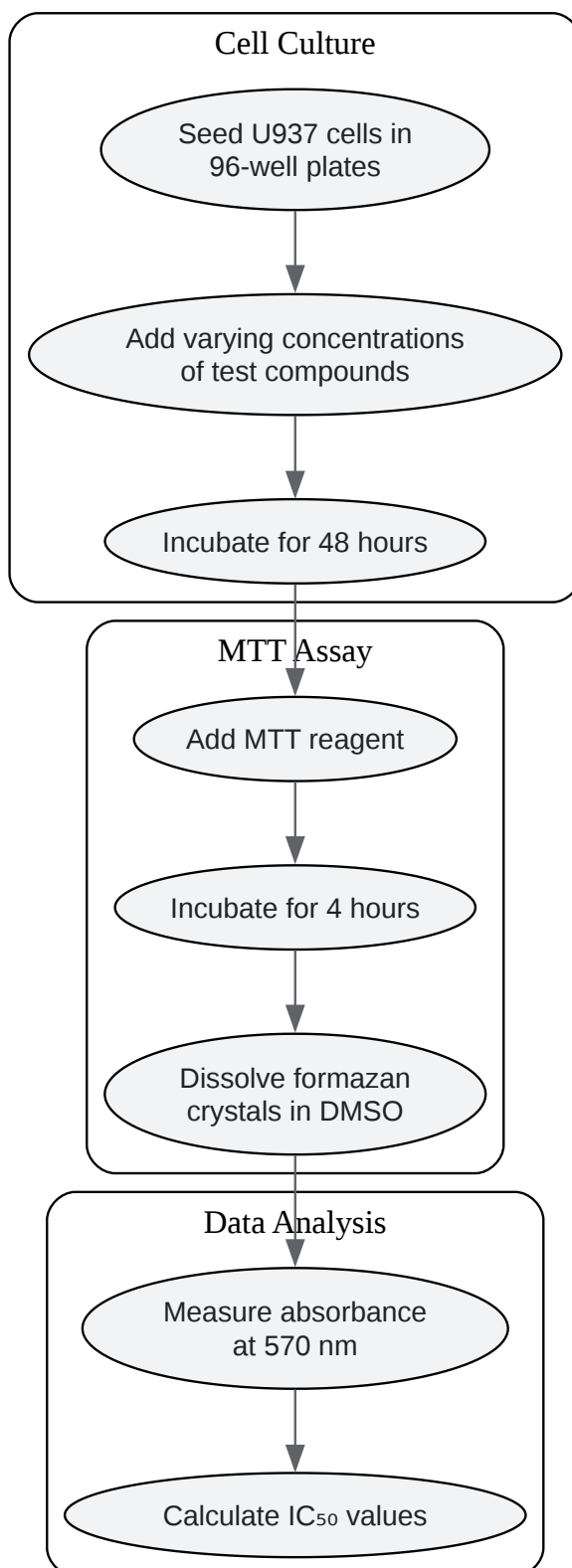


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Synthetic pathway for 1-phenylcyclopropane carboxamides.

Cell Viability Assay

The anti-proliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. U937 cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. Following incubation, the MTT reagent was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC_{50} values, representing the concentration of the compound required to inhibit 50% of cell growth, were calculated from the dose-response curves.

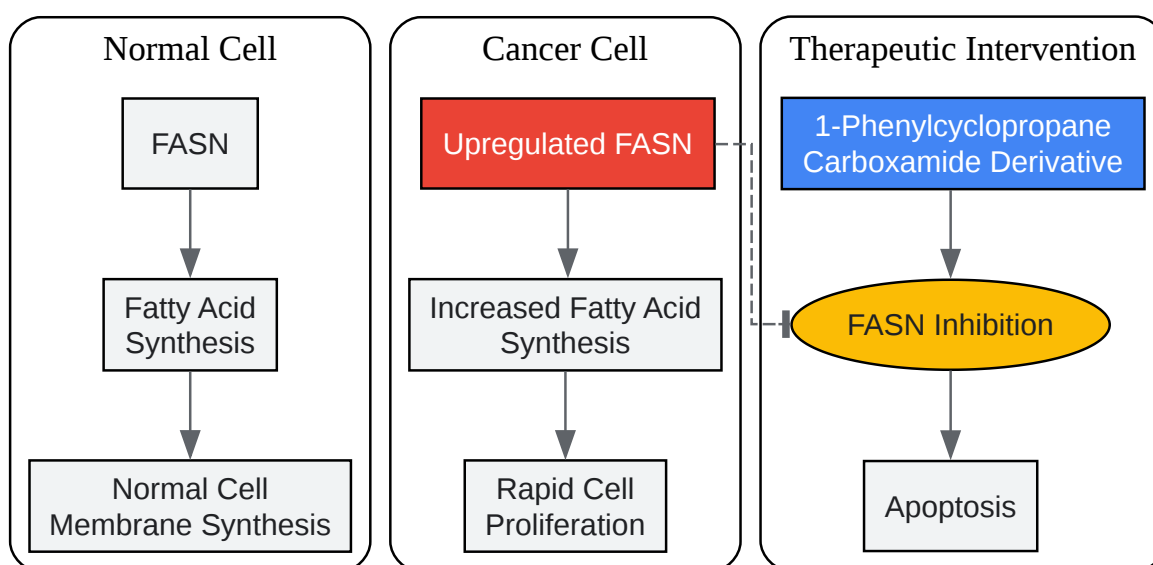


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Workflow of the MTT cell viability assay.

Signaling Pathway Context

Fatty Acid Synthase (FASN) is a crucial enzyme in the de novo synthesis of fatty acids. In many cancer cells, the FASN pathway is upregulated to provide the necessary lipids for rapid cell proliferation and membrane synthesis. Inhibition of FASN leads to a depletion of these essential building blocks, ultimately inducing apoptosis and halting tumor growth. The 1-phenylcyclopropane carboxamide derivatives investigated in this study are believed to exert their anti-cancer effects by targeting and inhibiting the activity of FASN.



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Role of FASN in cancer and its inhibition.

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